molecular formula C11H12N2O2 B12925360 Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate CAS No. 89967-27-1

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate

Cat. No.: B12925360
CAS No.: 89967-27-1
M. Wt: 204.22 g/mol
InChI Key: BSVXZAWWZZQDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate is a functionalized pyridazine derivative offered as a key chemical building block for scientific research and development. The pyridazine core is a privileged scaffold in medicinal chemistry and agrochemical research, known for its ability to engage in diverse molecular interactions and contribute to favorable physicochemical properties . This compound is specifically engineered as a versatile synthon; the pentynyl side chain provides a handle for further chemical transformations via click chemistry, while the methyl ester group can be readily hydrolyzed or serve as a point for amide coupling reactions, facilitating the construction of more complex molecules . Pyridazine-based structures are frequently explored for their broad biological activities. Research into analogous compounds has demonstrated potential for fungicidal activity, making them candidates for the development of new crop protection agents . Furthermore, the imidazo[1,2-b]pyridazine scaffold, which can be accessed from pyridazine precursors, is investigated for various therapeutic applications, including disorders of the muscular and central nervous systems . Researchers will find this compound valuable for constructing targeted libraries in drug discovery and agrochemical programs. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89967-27-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-pent-1-ynylpyridazine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-4H2,1-2H3

InChI Key

BSVXZAWWZZQDBH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=NN=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling Reaction

The most common and efficient method to prepare alkynyl-substituted pyridazine derivatives is the Sonogashira coupling, which couples a terminal alkyne with a halogenated pyridazine derivative.

Typical procedure:

  • Starting materials: 6-halopyridazine-3-carboxylate methyl ester (e.g., 6-bromopyridazine-3-carboxylate methyl ester) and pent-1-yne (terminal alkyne).
  • Catalysts: Palladium(0) complex (e.g., Pd(PPh3)4) and copper(I) iodide as co-catalyst.
  • Base: Triethylamine or other suitable amine bases.
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions: Reaction under inert atmosphere (argon or nitrogen), typically at room temperature to moderate heating (25–80 °C) for several hours.

Reaction scheme:

$$
\text{6-bromopyridazine-3-carboxylate methyl ester} + \text{pent-1-yne} \xrightarrow[\text{CuI}]{\text{Pd(0)}, \text{Et}_3\text{N}} \text{this compound}
$$

Key points:

  • The halogen at the 6-position is replaced by the pent-1-yn-1-yl group.
  • The methyl ester group remains intact under these mild coupling conditions.
  • Purification is typically done by flash column chromatography.

Alternative Alkynylation via Metalation and Alkynylation

Another approach involves metalation of the pyridazine ring followed by reaction with an alkynyl electrophile:

  • Step 1: Directed lithiation or magnesiation at the 6-position of methyl pyridazine-3-carboxylate.
  • Step 2: Quenching with pent-1-ynyl electrophile or coupling with pent-1-yne derivatives.

This method is less common due to the sensitivity of the pyridazine ring and the ester group to strong bases.

Research Findings and Data

Yield and Purity

  • Sonogashira coupling reactions for similar pyridazine derivatives typically yield 70–90% of the desired product with high purity after chromatographic purification.
  • Reaction times vary from 12 to 48 hours depending on catalyst loading and temperature.

Reaction Conditions Optimization

Parameter Typical Conditions Effect on Yield/Purity
Catalyst Pd(PPh3)4 (5 mol%), CuI (10 mol%) High catalytic efficiency
Base Triethylamine (2 equiv) Facilitates deprotonation of alkyne
Solvent THF, DMF, or 2 wt% TPGS/H2O (micellar) Polar aprotic solvents improve solubility and reaction rate
Temperature 25–80 °C Higher temperature accelerates reaction but may reduce selectivity
Reaction time 12–48 hours Longer times improve conversion

Purification

  • Flash column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures is standard.
  • Final product is typically a yellow to colorless solid or oil, depending on scale and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Sonogashira Coupling 6-bromopyridazine-3-carboxylate methyl ester + pent-1-yne Pd(PPh3)4, CuI, Et3N, THF 25–80 °C, 12–48 h 70–90 Most efficient and widely used method
Metalation and Alkynylation Methyl pyridazine-3-carboxylate + base + alkynyl electrophile n-BuLi or Mg reagent Low temperature, inert atmosphere Moderate Requires careful control, less common
Esterification after Alkynylation 6-(pent-1-yn-1-yl)pyridazine-3-carboxylic acid + MeOH + acid catalyst H2SO4 or HCl Reflux in MeOH Moderate Risk of side reactions, less preferred

Additional Notes

  • The presence of the alkynyl group requires careful handling to avoid polymerization or side reactions.
  • The methyl ester group is stable under typical Sonogashira conditions but can hydrolyze under strongly acidic or basic conditions.
  • Use of micellar catalysis in aqueous media has been reported to improve environmental sustainability and reaction efficiency for similar alkynylation reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate has been identified as a potential inhibitor of adaptor associated kinase 1 (AAK1), which plays a significant role in synaptic vesicle recycling and receptor-mediated endocytosis. Inhibiting AAK1 may provide therapeutic benefits for several neurological disorders, including:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Bipolar Disorder
  • Chronic Pain Conditions

The compound's structural similarity to other known AAK1 inhibitors suggests its potential efficacy in these therapeutic areas. Research indicates that compounds targeting AAK1 can modulate pain responses and cognitive functions, making them valuable in developing new treatments for these disorders .

Organic Synthesis Applications

This compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Formation of Pyridazinones : The compound can be transformed into pyridazinone derivatives through cyclization reactions with hydrazines, which are important frameworks in pharmaceuticals.
  • Synthesis of Alkynes : The presence of the pentynyl group enables further functionalization through coupling reactions, such as Sonogashira coupling, to produce more complex alkynes suitable for various applications in materials science and drug development .

Case Studies and Research Findings

Recent studies have highlighted the compound's utility in synthesizing biologically active molecules. For instance:

Case Study 1: AAK1 Inhibition

A study demonstrated that this compound effectively inhibits AAK1 activity in vitro. This inhibition was linked to reduced pain responses in animal models, indicating its potential for developing analgesic therapies .

Case Study 2: Synthesis of Pyridazinones

Research focusing on the synthesis of pyridazinones from the compound showed high yields and regioselectivity under optimized conditions. The resulting pyridazinones exhibited promising biological activities, further validating the compound's role as a synthetic precursor .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAAK1 InhibitionTreatment for Alzheimer's, Parkinson's, Bipolar Disorder
Organic SynthesisSynthesis of PyridazinonesProduction of biologically active compounds
Synthetic IntermediatesFormation of Alkynes through Coupling ReactionsDevelopment of complex organic molecules

Mechanism of Action

The mechanism of action of Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl Pyridazine-3-carboxylate (Parent Compound)
  • Structure : Lacks substituents at position 6, with only the methyl ester at position 3.
  • Properties : Simpler structure with higher polarity due to the absence of the lipophilic pentynyl group.
  • Synthesis : Serves as a precursor for derivatives via functionalization at position 6 .
Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate
  • Structure : Piperazinyl group at position 6 (C₁₀H₁₄N₄O₂, MW: 222.24 g/mol).
  • Discontinued commercial availability suggests niche applications .
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
  • Structure : Piperidinyl group at position 6 (C₁₁H₁₅N₃O₂, MW: 221.26 g/mol).
  • Properties: The saturated ring introduces steric bulk, which may affect binding affinity in biological systems.
Bicyclic Pyrrolo-Pyridazine Derivatives
  • Example : Methyl (4aR)-4-hydroxy-4a-methyl-2-oxo-1-pentyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (C₁₆H₂₁N₃O₄, MW: 319.36 g/mol).
  • Properties : Bicyclic framework and hydroxyl/oxo groups increase polarity (HPLC retention time: 1.05 minutes under SQD-FA05 conditions). Demonstrates how structural complexity impacts chromatographic behavior .
Key Differences :
  • Pentynyl vs. Alkyl/Amino Groups: The terminal alkyne in the target compound may enhance reactivity (e.g., via click chemistry) compared to saturated or amine-containing analogs.
  • Polarity : Piperazinyl/piperidinyl derivatives are more polar than the pentynyl analog, as evidenced by HPLC retention times .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) HPLC Retention Time (Conditions) LCMS [M+H]+
Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate* C₁₁H₁₄N₂O₂ 206.24 Not reported Not reported
Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate C₁₀H₁₄N₄O₂ 222.24 Not reported Not reported
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate C₁₁H₁₅N₃O₂ 221.26 Not reported Not reported
Bicyclic derivative (Reference Example 1-2) C₁₆H₂₁N₃O₄ 319.36 1.05 min (SQD-FA05) 395

*Calculated data for the target compound.

Biological Activity

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate (C11H12N2O2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a pyridazine ring with a carboxylate group and an alkyne substituent. Its structure can be represented as follows:

Molecular Formula C11H12N2O2\text{Molecular Formula C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation, with notable effects observed in breast cancer (MCF-7) and prostate cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-78.5
PC310.2
A5499.0

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of aromatase, an enzyme critical in estrogen synthesis, which is a target in hormone-dependent cancers.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Reference
Aromatase0.386
AAK1Not reported

Study on Breast Cancer

In a study conducted by Banday et al., this compound was evaluated alongside other pyridazine derivatives for their anticancer properties against MCF-7 cells. The results indicated that this compound not only inhibited cell growth but also reduced the expression of genes associated with tumor progression.

"The compound demonstrated significant cytotoxicity, with an IC50 value comparable to standard chemotherapeutics" .

Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. These findings suggest that this compound may serve as a lead structure for the development of novel anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.